6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide
Overview
Description
6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hexanamide backbone substituted with a 6-chloro group and a 2-(4-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide typically involves the reaction of 6-chlorohexanoyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanone.
Reduction: Formation of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexylamine.
Substitution: Formation of 6-hydroxy-N-[2-(4-chlorophenyl)ethyl]hexanamide or 6-amino-N-[2-(4-chlorophenyl)ethyl]hexanamide.
Scientific Research Applications
6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(4-fluorophenyl)ethyl]hexanamide
- 6-chloro-N-[2-(4-bromophenyl)ethyl]hexanamide
- 6-chloro-N-[2-(4-methylphenyl)ethyl]hexanamide
Uniqueness
6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide is unique due to the presence of both chloro groups, which can influence its reactivity and biological activity. The combination of the hexanamide backbone with the 2-(4-chlorophenyl)ethyl group provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-10-3-1-2-4-14(18)17-11-9-12-5-7-13(16)8-6-12/h5-8H,1-4,9-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHXVCKJDHZTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380333 | |
Record name | 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-89-3 | |
Record name | 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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